Cytotoxicity in A549 Lung Adenocarcinoma Cells: 2-Nitrochalcone vs. Clinical Kinase Inhibitors
In a head‑to‑head MTT assay against the A549 human lung adenocarcinoma cell line, the parent 2‑nitrochalcone (compound 3a) exhibited an IC₅₀ of 16.94 ± 2.00 µM [1]. This activity was compared directly to the clinical VEGFR‑2 inhibitors nintedanib (IC₅₀ = 0.46 ± 0.06 µM) and gefitinib (IC₅₀ = 0.57 ± 0.03 µM), as well as the standard chemotherapeutic doxorubicin (IC₅₀ = 2.69 ± 0.13 µM) [1]. While less potent than the clinical agents, the data establish a quantifiable baseline cytotoxicity for the unsubstituted 2‑nitrochalcone scaffold, enabling precise SAR comparisons with its ring‑substituted derivatives (e.g., 3c, IC₅₀ = 7.75 µM) [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 16.94 ± 2.00 µM |
| Comparator Or Baseline | Doxorubicin: 2.69 ± 0.13 µM; Nintedanib: 0.46 ± 0.06 µM; Gefitinib: 0.57 ± 0.03 µM |
| Quantified Difference | Target compound is 6.3‑fold less potent than doxorubicin and ~35‑fold less potent than nintedanib |
| Conditions | MTT assay, human lung adenocarcinoma A549 cell line |
Why This Matters
This data defines the intrinsic cytotoxic window of the parent 2‑nitrochalcone scaffold, allowing researchers to quantify the contribution of additional substituents in derivative SAR studies and to select the appropriate baseline for control experiments.
- [1] Mphahlele, M. J., More, G. K., Maluleka, M. M., & Choong, Y. S. (2023). Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2). Medicinal Chemistry Research, 32, 2380–2393. View Source
